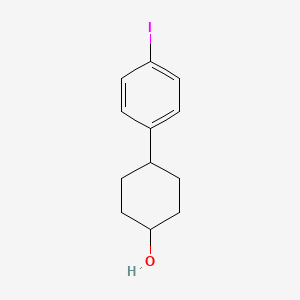
4-(4-Iodophenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)cyclohexanol is an organic compound characterized by the presence of an iodophenyl group attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodophenyl)cyclohexanol typically involves the iodination of phenylcyclohexanol. One common method includes the reaction of phenylcyclohexanol with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Iodophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenylcyclohexanol compounds.
Scientific Research Applications
4-(4-Iodophenyl)cyclohexanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)cyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand for sigma receptors, which are involved in various cellular processes. Upon binding to these receptors, it can modulate signaling pathways and influence cellular functions . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the cyclohexanol moiety.
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group but without the iodophenyl group.
Uniqueness: 4-(4-Iodophenyl)cyclohexanol is unique due to the combination of the iodophenyl group and the cyclohexanol moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
4-(4-iodophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 |
InChI Key |
JLXAMLMUHGOCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
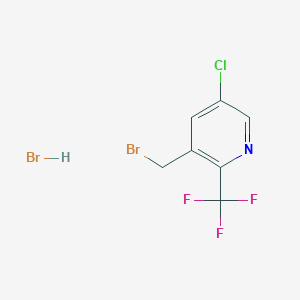
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
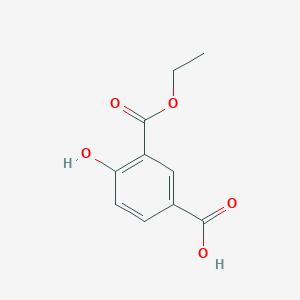
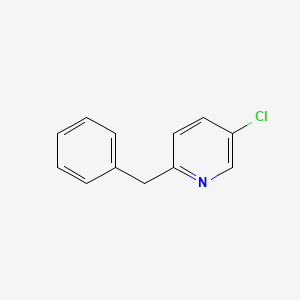

![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
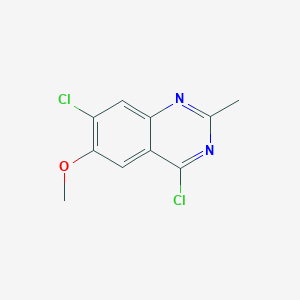
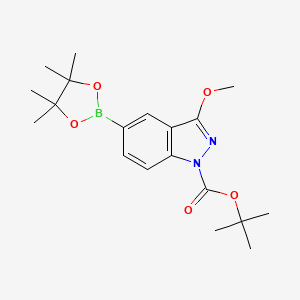

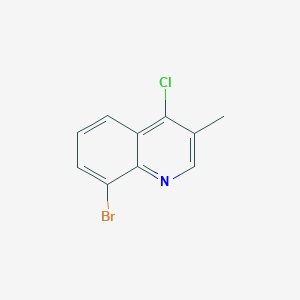
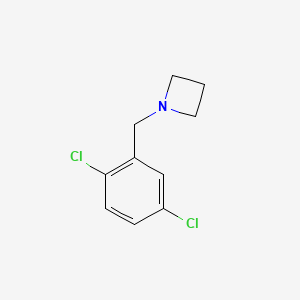
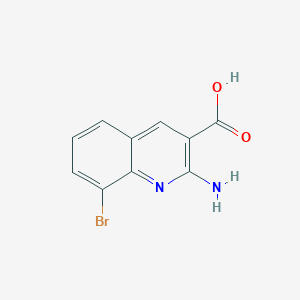
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)
